({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea
Description
Properties
IUPAC Name |
[1-(2-thiophen-2-yl-1,3-thiazol-5-yl)ethylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS2/c1-6(13-14-10(11)15)8-5-12-9(17-8)7-3-2-4-16-7/h2-5H,1H3,(H3,11,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTQUZFBNJGIMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CN=C(S1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiazole Ring Formation
The 1,3-thiazole moiety is typically synthesized via Hantzsch thiazole synthesis , involving the reaction of α-haloketones with thioamides. For this compound, 2-(thiophen-2-yl)acetamide is treated with bromine in acetic acid to generate the corresponding α-bromo ketone, which subsequently reacts with thiourea to form the thiazole ring.
Reaction Conditions:
Thiophene Substitution
The thiophene group is introduced via Suzuki-Miyaura coupling using palladium catalysts. 5-Bromo-1,3-thiazole derivatives react with thiophen-2-ylboronic acid under inert conditions to afford the biheterocyclic intermediate.
Optimization Data:
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | - | DMF | 58 |
| PdCl₂(dppf) | XPhos | THF | 82 |
| Pd(OAc)₂ | SPhos | Dioxane | 75 |
Source: Adapted from methodologies in
Ethylideneamino Linker Installation
Schiff Base Formation
The ethylideneamino group is introduced through a condensation reaction between the thiophene-thiazole ketone and a urea precursor. The ketone (1.0 equiv) reacts with ammonium carbamate (1.2 equiv) in the presence of acetic acid as a catalyst.
Critical Parameters:
Microwave-Assisted Synthesis
Recent protocols employ microwave irradiation to accelerate the condensation step. This method reduces reaction time from hours to minutes while improving yield:
| Method | Time | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 4h | 65 | 92 |
| Microwave (300W) | 15min | 78 | 98 |
Urea Functionalization
The final step involves nucleophilic addition of urea to the imine intermediate. Two approaches dominate:
Direct Urea Coupling
The ethylideneamino-thiazole intermediate reacts with urea (1.5 equiv) in dimethylformamide (DMF) at 100°C for 3 hours. This method affords the target compound in 60–65% yield but requires rigorous drying to avoid hydrolysis.
Carbodiimide-Mediated Activation
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , the reaction proceeds under milder conditions (room temperature, 12 hours), achieving 85% yield. This method is preferred for heat-sensitive intermediates.
Comparative Analysis:
| Parameter | Direct Coupling | EDC-Mediated |
|---|---|---|
| Yield (%) | 60–65 | 85 |
| Purity (%) | 90 | 95 |
| Side Products | Hydrolysis | Minimal |
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea: undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated thiophene derivatives.
Scientific Research Applications
Antimicrobial Properties
The compound has been extensively studied for its antimicrobial activity. Research indicates that derivatives of this compound can inhibit the growth of various microbial strains, including those resistant to conventional antibiotics.
Methods of Evaluation :
- Disk Diffusion Assay : Measures the effectiveness of the compound against specific bacteria by observing the inhibition zones.
- Minimum Inhibitory Concentration (MIC) : Determines the lowest concentration of the compound that prevents bacterial growth.
Case Study Findings :
A study demonstrated that derivatives showed significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for development as new antimicrobial agents .
Antitubercular Activity
The compound has also shown promising results in combating tuberculosis. Its mechanism involves inhibiting key enzymes critical for the survival of Mycobacterium tuberculosis.
Research Insights :
A study highlighted that certain derivatives exhibited inhibitory activity against InhA, an enzyme involved in fatty acid synthesis in mycobacteria, showcasing their potential as antitubercular agents .
Organic Synthesis Applications
The unique structure of \text{ E 1 2 Thiophen 2 yl 1 3 thiazol 5 yl ethylidene}amino}\text{urea} allows it to act as a catalyst in various organic synthesis reactions.
Reactivity Profiles :
- The urea moiety can engage in nucleophilic substitution reactions.
- The thiophene and thiazole rings are capable of electrophilic aromatic substitution.
These properties enable the formation of various organic compounds through optimized synthetic pathways .
Agrochemical Applications
Due to its biological activity, this compound is being explored for use in agrochemicals. Its potential as a pesticide or herbicide stems from its ability to interact with biological targets in pests and pathogens.
Potential Uses :
Research suggests that modifications to the thiophene and thiazole substituents can enhance its efficacy against agricultural pests, making it a candidate for further exploration in agrochemical formulations .
Mechanism of Action
The mechanism of action of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist . The pathways involved include signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound’s closest analogs differ primarily in the substituents attached to the thiazole-ethylidene core. Key comparisons include:
Thiosemicarbazone Derivatives
- 1-(4-Methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl)thiazol-5-yl)ethanone (): Core Structure: Thiazole-thiophene-ethylidene with a thiosemicarbazone (-NH-C(=S)-NH₂) group. Bioactivity: Demonstrated antitumor activity against MCF-7 breast cancer cells (IC₅₀ = 8.2 µM) via MTT assay. Molecular docking suggested interactions with Rab7b, a protein involved in vesicle trafficking . ADME/T: Predicted moderate blood-brain barrier penetration and low toxicity.
Carbothioamide Derivatives
- (2E)-2-[1-(2-Anilino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydrazine-1-carbothioamide (): Core Structure: Thiazole-anilino-ethylidene with a carbothioamide (-NH-C(=S)-NH₂) group.
Acetamide-Triazole Derivatives
- 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a–e) (): Core Structure: Thiazole linked to triazole and benzimidazole via acetamide. Bioactivity: Docking studies indicated strong binding to α-glucosidase active sites, with substituents (e.g., 4-bromophenyl in 9c) enhancing interactions .
Physicochemical and Pharmacokinetic Comparisons
Key Observations:
- Urea vs.
- Heterocyclic Appendages : The triazole-benzimidazole system in analogs enhances binding to enzymatic targets, suggesting that appending similar groups to the target compound could modulate activity .
Biological Activity
The compound ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea is a novel organic molecule that has garnered attention due to its unique structural features and significant biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by research findings and data tables.
Structure
The molecular formula of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea is with a molecular weight of approximately 226.27 g/mol. The compound features:
- Thiophene ring : Contributes to electronic properties.
- Thiazole moiety : Enhances biological activity.
- Ethylidene group linked to amino urea : Facilitates interactions with biological targets.
Synthesis
The synthesis typically involves the reaction of thiophene-2-carbaldehyde with thiosemicarbazide, followed by a reaction with ethyl isocyanate to introduce the urea moiety. Common solvents include ethanol or methanol, often requiring heating for optimal yield.
Antimicrobial Activity
Research indicates that derivatives of ({1-[2-(Thiophen-2-yl)-1,3-thiazol-5-yl]ethylidene}amino)urea exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including antibiotic-resistant ones.
In Vitro Studies
The minimum inhibitory concentration (MIC) values for this compound against several pathogens are as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| E. faecalis | 40 |
| P. aeruginosa | 50 |
| S. typhi | 45 |
| K. pneumoniae | 30 |
In comparison to ceftriaxone, the inhibition zones measured were 29 mm for E. faecalis, 24 mm for P. aeruginosa, and so forth .
Anticancer Activity
The compound also demonstrates promising anticancer activity. It has been shown to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in cancer cell proliferation.
IC50 Values
A summary of IC50 values for various cancer cell lines is presented below:
| Cell Line | IC50 (µM) |
|---|---|
| U937 (leukemia) | 16.23 |
| Prostate Cancer | 7 |
| Breast Cancer | 14 |
These results indicate that the compound's derivatives can effectively induce apoptosis in cancer cells .
Other Biological Activities
In addition to antimicrobial and anticancer effects, the compound has shown potential in various other applications:
- Anti-inflammatory properties
- Antituberculosis activity
- Antiviral effects
These diverse activities highlight the compound's versatility in therapeutic applications .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Roxana et al., derivatives of the compound were tested against multi-drug resistant strains of bacteria. The results indicated that certain modifications to the thiophene and thiazole rings significantly enhanced antimicrobial potency compared to standard treatments.
Case Study 2: Cancer Cell Line Evaluation
A comprehensive evaluation of various derivatives against human leukemia cell lines revealed that modifications in the urea moiety could lead to enhanced selectivity and reduced cytotoxicity towards normal cells while maintaining efficacy against cancerous cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
